4-Ethyl-5-methylpyrimidin-2-ol
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Description
4-Ethyl-5-methylpyrimidin-2-ol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 4-Ethyl-5-methylpyrimidin-2-ol can be analyzed using various methods. Single-crystal X-ray diffraction (SC-XRD) analysis is commonly used to determine the structure of organic compounds . Tools like MolView can also be used to convert a drawn molecule into a 3D model .
Scientific Research Applications
Hybrid Catalysts in Medicinal Chemistry
The application of hybrid catalysts in the synthesis of complex chemical structures is crucial in medicinal chemistry. One significant application involves the development of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for the pharmaceutical industry due to their broad synthetic applications and bioavailability. These scaffolds are utilized in creating compounds with potential medicinal properties, showcasing the importance of catalysts in enhancing the efficiency and selectivity of chemical reactions. The research highlights the use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to synthesize these scaffolds through one-pot multicomponent reactions, demonstrating the catalytic versatility in medicinal chemistry applications (Parmar, Vala, & Patel, 2023).
Pharmacogenetics in Personalized Medicine
Pharmacogenetics explores the role of genetic polymorphisms in drug response variability among individuals, offering insights into personalized medicine. A study on C677T and A1298C MTHFR polymorphisms illustrates the importance of genetic factors in the metabolism of antifolate and fluoropyrimidine-based therapies. These therapies are crucial in treating various cancers, and understanding the genetic underpinnings can lead to more effective and tailored treatments. This research underscores the potential of pharmacogenetics in optimizing therapy with specific drugs, thus reducing adverse effects and improving therapeutic outcomes (De Mattia & Toffoli, 2009).
Chemotherapy Optimization
The development of oral prodrugs of 5-fluorouracil, such as capecitabine, UFT, and S-1, represents an advancement in chemotherapy for solid tumors. These prodrugs aim to improve the therapeutic index of 5-fluorouracil by enhancing its bioavailability and reducing toxicity. The review of clinical studies on these prodrugs offers insights into their pharmacological principles, antitumor activity, and associated toxicities, highlighting the ongoing efforts to optimize chemotherapy regimens for better efficacy and patient tolerability (Malet-Martino & Martino, 2002).
properties
IUPAC Name |
6-ethyl-5-methyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)4-8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLKSHVKRZWJRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC(=O)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679752 |
Source
|
Record name | 6-Ethyl-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methylpyrimidin-2-ol | |
CAS RN |
1215295-84-3 |
Source
|
Record name | 6-Ethyl-5-methyl-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.